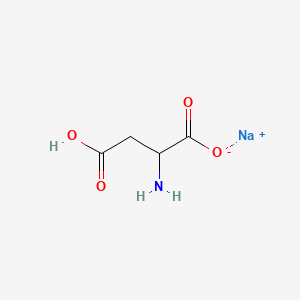

Monosodium L-aspartate

Übersicht

Beschreibung

Monosodium L-aspartate, also known as L-Aspartic acid sodium salt monohydrate, is used as a principal neurotransmitter for fast synaptic excitation . It can be used in studies that involve analyzing the diffusion coefficients and osmotic coefficients of amino acids in aqueous solutions .

Synthesis Analysis

According to the literature, cell factories for producing L-aspartate and its derivatives have been developed . A Taylor dispersion technique has been used for measuring mutual diffusion coefficients of binary aqueous solutions of L-aspartic acid, an associated electrolyte, and the corresponding salt sodium L-aspartate .Molecular Structure Analysis

The linear formula of Monosodium L-aspartate is HO2CCH2CH(NH2)CO2Na · H2O . It has a molecular weight of 173.10 .Chemical Reactions Analysis

L-aspartic acid and its derivatives take part in metabolic reactions, including the biosynthesis of polypeptides and proteins, and the synthesis of nucleotides . They also play an important role in different industrial applications .Physical And Chemical Properties Analysis

Monosodium L-aspartate is a white crystalline powder . It is soluble in cold water .Wissenschaftliche Forschungsanwendungen

Metabolic Engineering and Bioproduction

Monosodium L-aspartate is pivotal in the field of metabolic engineering. For instance, in a study by Piao et al. (2019), a novel metabolic engineering route was explored for the production of L-aspartate using biomass resources. They successfully engineered Escherichia coli to produce L-aspartate and its derivative β-alanine with high stoichiometric yield. This study is significant for the biotechnological production of L-aspartate and related chemicals.

Pharmacological Studies

In pharmacology, L-aspartate has been investigated for its potential protective effects. For example, a study by Okoye et al. (2016) examined the effects of monosodium L-glutamate administration on reproductive parameters and serum biochemistry in male rabbits. Another study by Mohamed et al. (2017) investigated the protective effects of ascorbic acid against the toxic effects of monosodium glutamate on the spleen of adult male albino rats.

Neurobiology and Memory Research

Monosodium L-aspartate is also significant in neurobiology and memory research. Gibbs et al. (2004) conducted a study to understand the role of glutamate in short-term memory formation. They found that increasing extracellular glutamate levels through the injection of L-aspartic acid beta-hydroxamate inhibited short-term memory formation in chicks, suggesting a critical role of glutamate in memory processes.

Environmental and Toxicological Studies

Environmental and toxicological studies have also employed monosodium L-aspartate. For instance, Mahoney et al. (2015) investigated the environmental impacts of arsenic from monosodium methylarsenate applications to turfgrass. This research is crucial for understanding and mitigating the environmental consequences of chemicals related to L-aspartate.

Hydrogel Research

Finally, monosodium L-aspartate plays a role in the development of hydrogels. A study by Vakili and Rahneshin (2013) synthesized and characterized novel hydrogels based on starch and L-aspartic acid. These hydrogels exhibited temperature-responsive swelling behavior and pH sensitivity, demonstrating their potential in delivery systems and other applications.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWSHHITWMVLBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monosodium L-aspartate | |

CAS RN |

34345-47-6 | |

| Record name | L-Aspartic acid, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

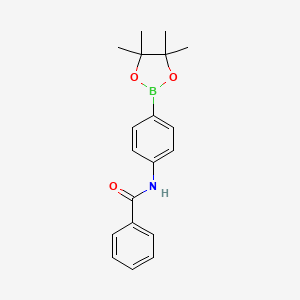

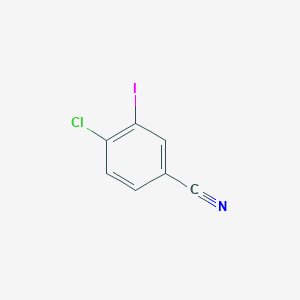

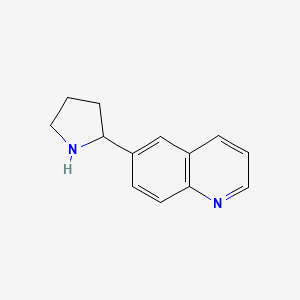

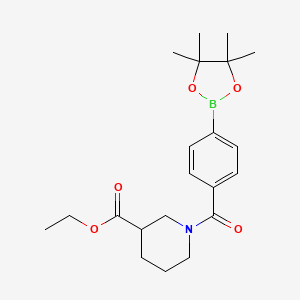

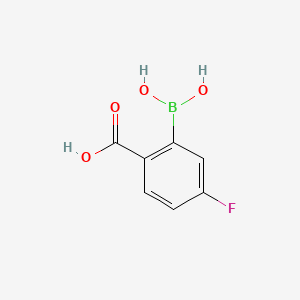

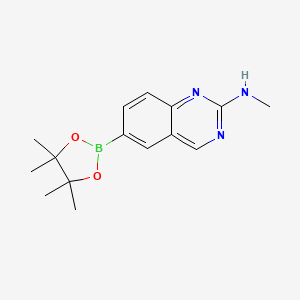

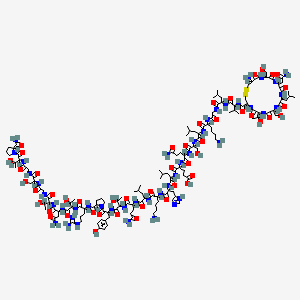

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)

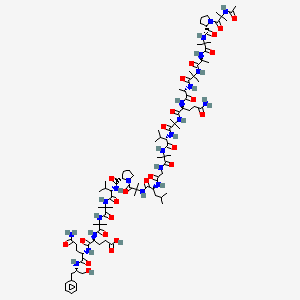

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)